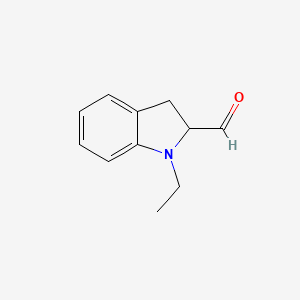
1-Ethylindoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylindoline-2-carbaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, playing crucial roles in biological systems . The structure of this compound consists of an indoline core with an ethyl group at the nitrogen atom and an aldehyde group at the second position.
Preparation Methods
The synthesis of 1-Ethylindoline-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of indoline with ethyl bromide in the presence of a base to introduce the ethyl group. The resulting 1-ethylindoline is then oxidized to form the aldehyde group at the second position . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Ethylindoline-2-carbaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include 1-ethylindoline-2-carboxylic acid, 1-ethylindoline-2-methanol, and various substituted indoline derivatives .
Scientific Research Applications
1-Ethylindoline-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethylindoline-2-carbaldehyde is primarily related to its ability to interact with biological targets through its indole core and aldehyde group. The indole ring can bind to various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function . These interactions can affect multiple molecular pathways, contributing to the compound’s biological activity.
Comparison with Similar Compounds
1-Ethylindoline-2-carbaldehyde can be compared with other indole derivatives, such as:
Indole-3-carbaldehyde: Similar structure but lacks the ethyl group, leading to different reactivity and biological activity.
1-Methylindoline-2-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, affecting its chemical properties and applications.
Indole-2-carboxaldehyde: Lacks the ethyl group and has different reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-ethyl-2,3-dihydroindole-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c1-2-12-10(8-13)7-9-5-3-4-6-11(9)12/h3-6,8,10H,2,7H2,1H3 |
InChI Key |
KVFUYPOSSRATDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(CC2=CC=CC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


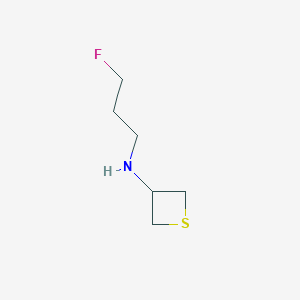
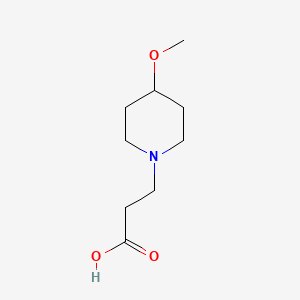
![1,6-Dimethyl-3-(4-(2-morpholinoethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13021918.png)
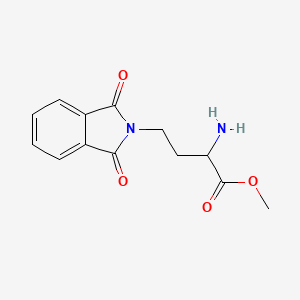
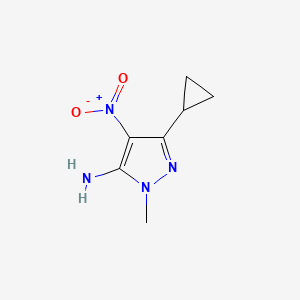
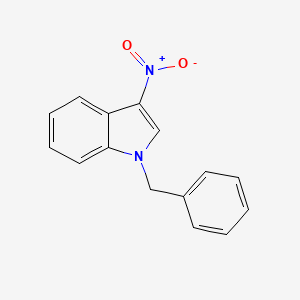
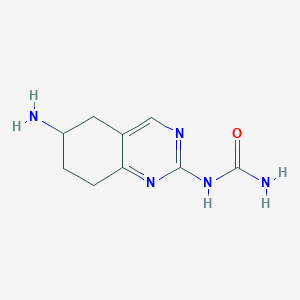
![Benzo[d]isothiazol-7-ylmethanol](/img/structure/B13021944.png)
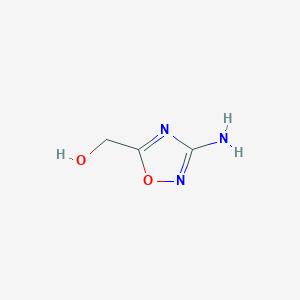
![tert-butyl-[(1R,5S)-3-oxo-6-bicyclo[3.1.0]hexanyl]carbamic acid](/img/structure/B13021961.png)
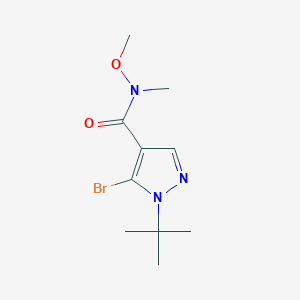
![(1S,2R,6R)-Bicyclo[4.1.0]heptan-2-ol](/img/structure/B13021964.png)
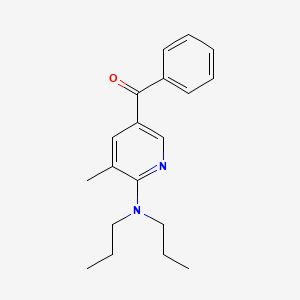
![4-Hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13021974.png)
